![molecular formula C7H3BrClF3O B1402180 2-Bromo-4-[chloro(difluoro)methoxy]-1-fluoro-benzene CAS No. 1417568-36-5](/img/structure/B1402180.png)
2-Bromo-4-[chloro(difluoro)methoxy]-1-fluoro-benzene
Overview
Description
2-Bromo-4-[chloro(difluoro)methoxy]-1-fluoro-benzene is an organofluorine compound that features a benzene ring substituted with bromine, chlorine, fluorine, and a difluoromethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-[chloro(difluoro)methoxy]-1-fluoro-benzene can be achieved through several synthetic routes. One common method involves the halogenation of a precursor benzene compound. For instance, starting with a fluorobenzene derivative, bromination and chlorination reactions can be carried out under controlled conditions to introduce the bromine and chlorine atoms at the desired positions. The difluoromethoxy group can be introduced through a nucleophilic substitution reaction using a suitable difluoromethylating agent .
Industrial Production Methods
Industrial production of this compound typically involves large-scale halogenation reactions using robust and efficient catalysts. The process may include steps such as:
Bromination: Using bromine or a brominating agent in the presence of a catalyst.
Chlorination: Employing chlorine gas or a chlorinating agent under controlled conditions.
Introduction of Difluoromethoxy Group: Utilizing difluoromethylating agents in a nucleophilic substitution reaction.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-[chloro(difluoro)methoxy]-1-fluoro-benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common.
Coupling Reactions: The compound can be used in Suzuki-Miyaura and other cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts and boronic acids are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound with various functional groups .
Scientific Research Applications
2-Bromo-4-[chloro(difluoro)methoxy]-1-fluoro-benzene has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is used in the development of advanced materials with unique electronic or optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-Bromo-4-[chloro(difluoro)methoxy]-1-fluoro-benzene involves its interaction with specific molecular targets. The electron-withdrawing groups on the benzene ring influence its reactivity and binding affinity to various enzymes or receptors. The compound can form stable complexes with these targets, leading to inhibition or activation of specific biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-chloro-1-fluorobenzene
- 2-Bromo-4-chloro-1-methylbenzene
- 2-Bromo-4-fluoro-1-iodobenzene
Uniqueness
2-Bromo-4-[chloro(difluoro)methoxy]-1-fluoro-benzene is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic properties and reactivity compared to other similar compounds. This makes it particularly valuable in applications requiring specific electronic characteristics .
Properties
IUPAC Name |
2-bromo-4-[chloro(difluoro)methoxy]-1-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClF3O/c8-5-3-4(1-2-6(5)10)13-7(9,11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFFWYMNSOBOUDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)Cl)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2-Cyclobutyl-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B1402100.png)
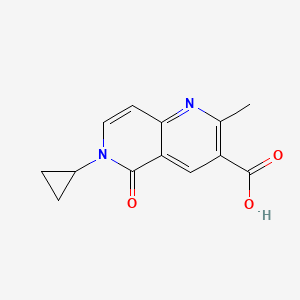

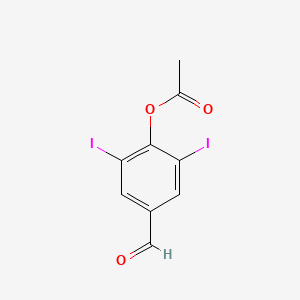
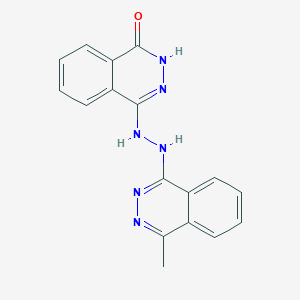
![N-[(1E)-(dimethylamino)methylene]-2-furamide](/img/structure/B1402108.png)
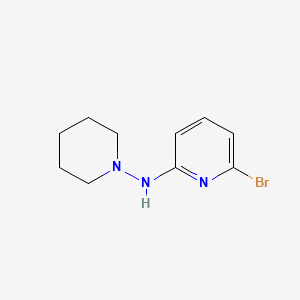
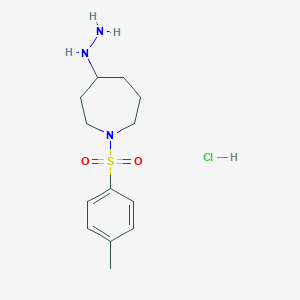
![1-{4-[(2E)-3-(3-Methoxyphenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B1402115.png)
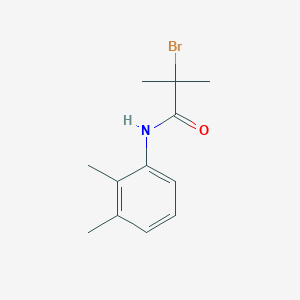
![1-{4-[(2E)-3-(2-Bromophenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B1402117.png)
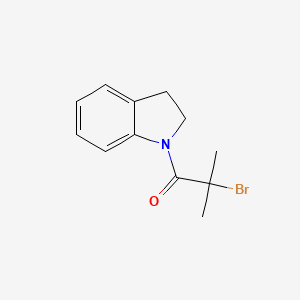
![N-[amino(imino)methyl]-4-ethylpiperazine-1-carboximidamide](/img/structure/B1402120.png)
